

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

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An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde**

Introduction: A Versatile Heterocyclic Building Block

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a crucial intermediate in the fields of medicinal chemistry and materials science.^[1] Its structure, featuring a reactive aldehyde group, a stable isoxazole core, and a fluorophenyl moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents and advanced materials.^[1] The isoxazole ring system is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The inclusion of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity and metabolic resistance.

This guide provides a comprehensive overview of a robust synthetic pathway for **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde** and a detailed analysis of its spectral characteristics. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles. The methodologies and interpretations presented herein are designed to be self-validating for researchers engaged in drug discovery and organic synthesis.

PART 1: Synthesis Methodology

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent control over regioselectivity and is broadly applicable. For the target molecule, the logical disconnection points to 3-fluorobenzonitrile oxide and propargyl aldehyde (or a protected equivalent) as the key synthons.

The nitrile oxide is not typically isolated due to its instability and is therefore generated in situ. A common and effective method for this is the dehydrohalogenation of a corresponding hydroximoyl halide, which is itself synthesized from an aldoxime.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of 3-Fluorobenzaldoxime

- Dissolve 3-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
- Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluorobenzohydroximoyl Chloride

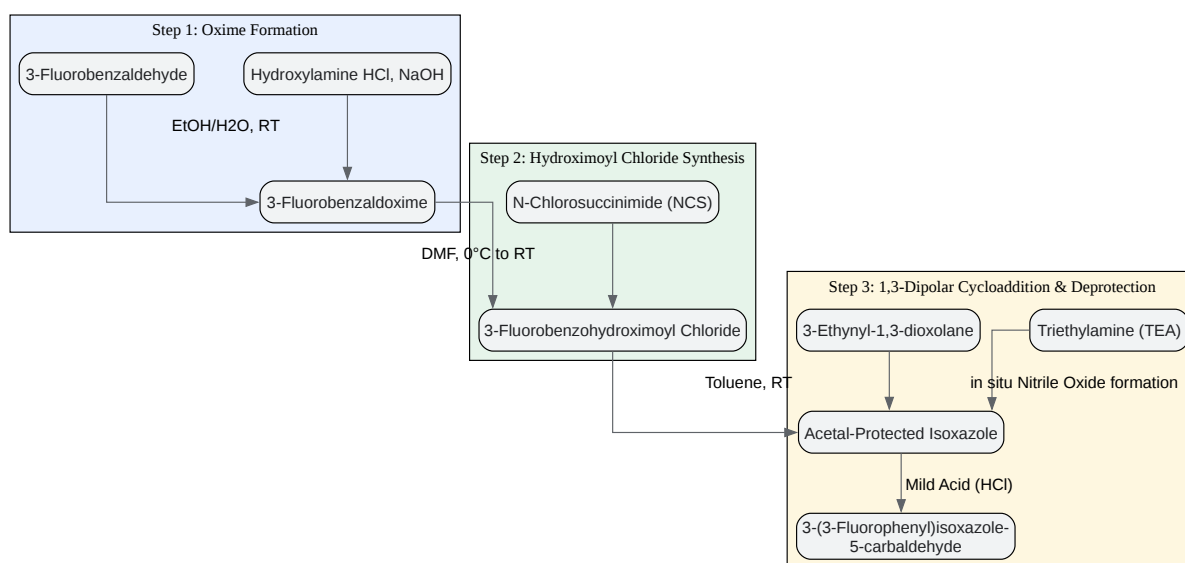
- Dissolve the 3-fluorobenzaldoxime (1.0 eq) from the previous step in N,N-dimethylformamide (DMF).
- Cool the solution to 0 °C in an ice bath.

- Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to stir at room temperature for 3-5 hours.
- Pour the reaction mixture into ice-water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the hydroximoyl chloride.

Step 3: In Situ Generation of Nitrile Oxide and Cycloaddition

- Dissolve 3-ethynyl-1,3-dioxolane (a protected form of propargyl aldehyde) (1.2 eq) in an inert solvent such as toluene.
- Add the 3-fluorobenzohydroximoyl chloride (1.0 eq) to this solution.
- Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise at room temperature. The base facilitates the in situ formation of 3-fluorobenzonitrile oxide, which is immediately trapped by the alkyne.
- Stir the reaction for 12-24 hours at room temperature.
- After the reaction is complete (monitored by TLC), filter the triethylammonium chloride salt and wash the filtrate with water and brine.
- Dry the organic phase, concentrate, and purify the resulting acetal-protected isoxazole by column chromatography.
- Deprotect the aldehyde by stirring the purified intermediate with a mild acid (e.g., 2M HCl) in a THF/water mixture to yield the final product, **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde**.

Synthesis Workflow Diagram



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Caption: Synthetic route to the target compound via a three-step sequence.

PART 2: Spectroscopic Data Analysis

The structural confirmation of **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde** relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected data based on established principles and spectral data from analogous structures.^{[2][3][4]}

^1H NMR Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environment in the molecule. The analysis is performed in a deuterated solvent, typically CDCl_3 or DMSO-d_6 .

Anticipated ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~10.1	Singlet (s)	1H	-CHO	The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.
~7.8-7.9	Doublet of Triplets (dt)	1H	Ar-H	Aromatic proton ortho to the fluorine, deshielded by the isoxazole ring.
~7.6-7.7	Doublet of Doublets (dd)	1H	Ar-H	Aromatic proton ortho to the isoxazole ring.
~7.5-7.6	Triplet of Triplets (tt)	1H	Ar-H	Aromatic proton para to the fluorine.
~7.2-7.3	Triplet of Doublets (td)	1H	Ar-H	Aromatic proton meta to the isoxazole and ortho to fluorine.

| ~7.1 | Singlet (s) | 1H | Isoxazole H-4 | The sole proton on the isoxazole ring, appearing as a sharp singlet. Its chemical shift is characteristic of the electron-deficient nature of the ring.[3][5]
|

^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy is used to determine the number and type of carbon atoms. The presence of fluorine will introduce characteristic C-F coupling constants (JC-F).

Anticipated ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Rationale
~185.0	C=O (Aldehyde)	The carbonyl carbon is significantly deshielded and appears far downfield.
~168.0	Isoxazole C-5	Carbon atom of the isoxazole ring attached to the aldehyde group.
~162.0 (d, $^1\text{JC-F} \approx 250$ Hz)	C-F (Aromatic)	The carbon directly bonded to fluorine shows a large one-bond coupling constant.
~161.0	Isoxazole C-3	Carbon atom of the isoxazole ring attached to the phenyl group.
~131.0 (d, $^3\text{JC-F} \approx 8$ Hz)	Ar-C	Aromatic CH carbon meta to the fluorine.
~129.0 (d, $^4\text{JC-F} \approx 3$ Hz)	Ar-C (ipso)	Quaternary aromatic carbon attached to the isoxazole ring.
~123.0 (d)	Ar-C	Aromatic CH carbon.
~118.0 (d, $^2\text{JC-F} \approx 21$ Hz)	Ar-C	Aromatic CH carbon ortho to the fluorine.
~115.0 (d, $^2\text{JC-F} \approx 23$ Hz)	Ar-C	Aromatic CH carbon ortho to the fluorine.

| ~110.0 | Isoxazole C-4 | The CH carbon of the isoxazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in the molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Anticipated IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100-3000	Medium	Aromatic & Heteroaromatic C-H stretch	Characteristic stretching vibrations for sp ² C-H bonds.
~2850, ~2750	Weak	Aldehyde C-H stretch	Fermi resonance doublet, a hallmark of the aldehyde C-H bond.
~1700	Strong	C=O stretch (Aldehyde)	A very strong and sharp absorption due to the conjugated aldehyde carbonyl group.
~1610, ~1580	Medium-Strong	C=C & C=N stretch	Overlapping stretches from the aromatic and isoxazole rings. [6]
~1450	Medium	N-O stretch	Characteristic vibration of the isoxazole ring system.

| ~1250 | Strong | C-F stretch | A strong absorption typical for aryl-fluoride bonds. |

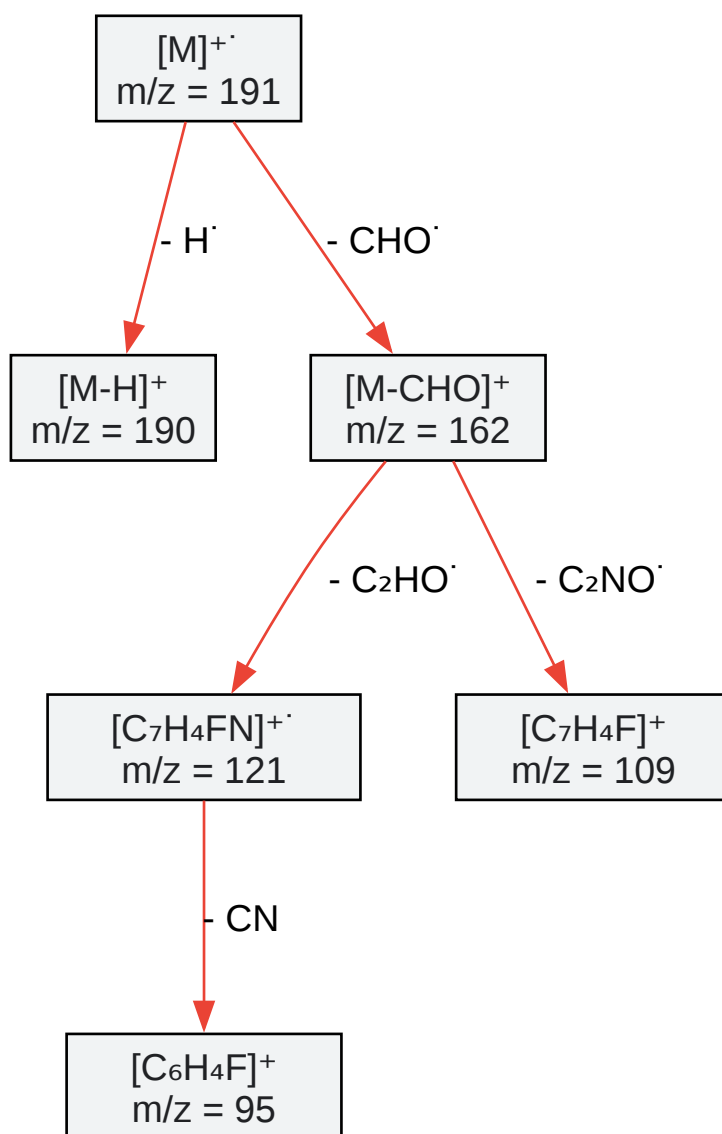
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.

Anticipated Mass Spectrometry Data

- Molecular Ion (M^+): A prominent peak is expected at $m/z = 191$, corresponding to the molecular weight of the compound ($C_{10}H_6FNO_2$).
- Key Fragmentation Pathways: The fragmentation of isoxazoles is well-documented and often initiated by the cleavage of the weak N-O bond.^{[7][8]}

Logical Fragmentation Diagram



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Caption: Plausible EI-MS fragmentation pathway for the target molecule.

- $[M]^{+\cdot}$ (m/z 191): The molecular ion.
- $[M-H]^+$ (m/z 190): Loss of the aldehydic hydrogen radical.[9]
- $[M-CHO]^+$ (m/z 162): Loss of the formyl radical, a common fragmentation for aldehydes.[9]
- $[C_7H_4FN]^{+\cdot}$ (m/z 121): Resulting from the characteristic cleavage of the isoxazole ring, corresponding to the 3-fluorobenzonitrile radical cation.[7]
- $[C_6H_4F]^+$ (m/z 95): The fluorophenyl cation, arising from further fragmentation.

Conclusion

The structural elucidation of **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde** is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. The predicted spectral data present a clear and consistent portrait of the molecule. The aldehydic proton singlet around 10.1 ppm in the 1H NMR, the strong carbonyl stretch at $\sim 1700\text{ cm}^{-1}$ in the IR, and the molecular ion peak at m/z 191 in the mass spectrum are key diagnostic features. This guide provides a robust framework for the synthesis and characterization of this valuable chemical intermediate, empowering researchers to confidently utilize it in their synthetic endeavors.

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References

1. chemimpex.com [chemimpex.com]
2. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ProQuest [proquest.com]

- 3. rjpbcs.com [rjpbcs.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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